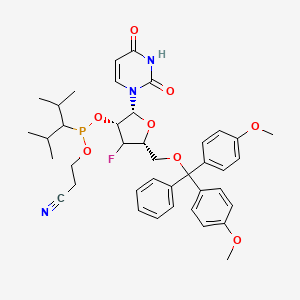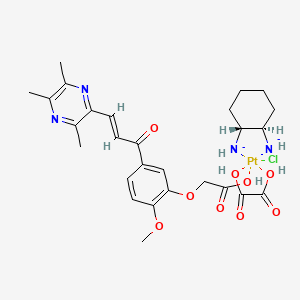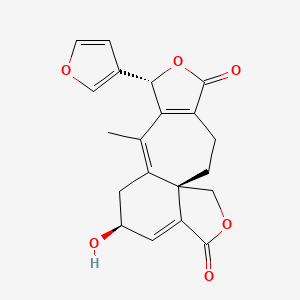
Jvs2L11roa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JTE-151 is a novel, selective inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has been developed for the treatment of autoimmune diseases, which are conditions where the immune system mistakenly attacks the body’s own tissues . RORγ is a nuclear receptor that plays a crucial role in the development and function of T helper 17 (Th17) cells, which produce the pro-inflammatory cytokine interleukin 17 (IL-17). By inhibiting RORγ, JTE-151 aims to reduce the production of IL-17 and, consequently, alleviate chronic inflammation associated with autoimmune diseases .
Méthodes De Préparation
The synthesis of JTE-151 involves several steps, starting with the identification of a suitable core structure that can be modified to enhance its drug-like properties. . The process includes:
Core Structure Identification: The core structure is selected based on its ability to interact with the RORγ binding pocket.
Functional Group Modification: Functional groups are added to improve the compound’s properties.
Optimization: The compound is optimized for ligand efficiency, metabolic stability, and cell permeability through iterative testing and modification.
Analyse Des Réactions Chimiques
JTE-151 undergoes various chemical reactions, including:
Applications De Recherche Scientifique
JTE-151 has several scientific research applications, including:
Mécanisme D'action
JTE-151 exerts its effects by inhibiting RORγ, a nuclear receptor that regulates the development and function of Th17 cells . Th17 cells produce IL-17, a pro-inflammatory cytokine that plays a key role in chronic inflammation. By binding to the RORγ ligand-binding pocket, JTE-151 prevents the activation of RORγ, thereby reducing the production of IL-17 and alleviating inflammation . The binding orientation of JTE-151 in RORγ was confirmed by X-ray cocrystal analysis, which showed that the compound binds with a U-shaped conformation .
Comparaison Avec Des Composés Similaires
JTE-151 is unique among RORγ inhibitors due to its high selectivity, metabolic stability, and favorable physicochemical properties . Similar compounds include:
VTP-43742: Another RORγ inhibitor that has shown promise in clinical trials for treating autoimmune diseases.
GSK2981278A: A RORγ inhibitor developed by GlaxoSmithKline with similar therapeutic potential.
ARN-6039: A compound that targets RORγ and has been investigated for its anti-inflammatory effects.
TAK-828: Another RORγ inhibitor that has been studied for its potential in treating autoimmune conditions.
JTE-151 stands out due to its optimized drug-like properties, including high ligand efficiency, metabolic stability, and cell permeability, making it a promising candidate for clinical development .
Propriétés
Numéro CAS |
1404380-58-0 |
|---|---|
Formule moléculaire |
C28H37ClN2O4 |
Poids moléculaire |
501.1 g/mol |
Nom IUPAC |
(4S)-6-(2-chloro-4-methylanilino)-4-[4-cyclopropyl-5-[3-(2,2-dimethylpropyl)cyclobutyl]-1,2-oxazol-3-yl]-6-oxohexanoic acid |
InChI |
InChI=1S/C28H37ClN2O4/c1-16-5-9-22(21(29)11-16)30-23(32)14-19(8-10-24(33)34)26-25(18-6-7-18)27(35-31-26)20-12-17(13-20)15-28(2,3)4/h5,9,11,17-20H,6-8,10,12-15H2,1-4H3,(H,30,32)(H,33,34)/t17?,19-,20?/m0/s1 |
Clé InChI |
YWTJAGLMNTUIMB-SYYJFZTOSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NC(=O)C[C@H](CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CC(CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


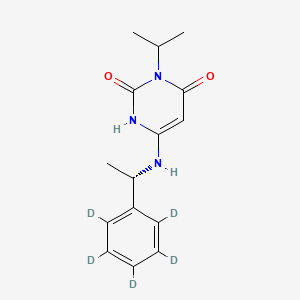
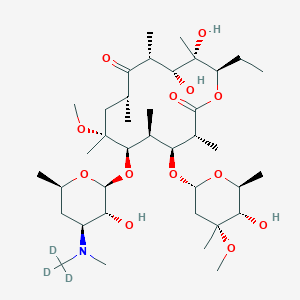
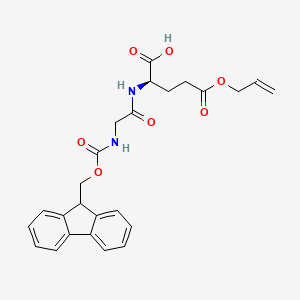
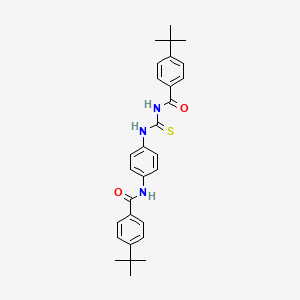
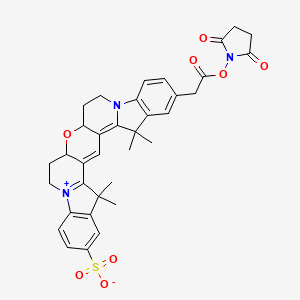

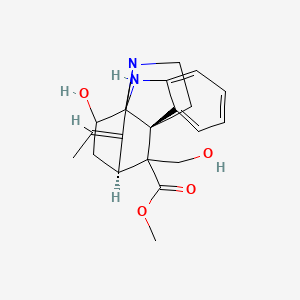

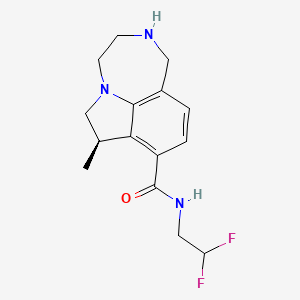
![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

